molecular formula C11H10N2O4 B15067209 Methyl 2-(6-nitro-1H-indol-4-yl)acetate

Methyl 2-(6-nitro-1H-indol-4-yl)acetate

Cat. No.: B15067209
M. Wt: 234.21 g/mol
InChI Key: VEXCSBIGFVZEFQ-UHFFFAOYSA-N
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Description

Methyl 2-(6-nitro-1H-indol-4-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group at the 6-position of the indole ring and a methyl ester group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-nitro-1H-indol-4-yl)acetate typically involves the nitration of an indole derivative followed by esterification. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-nitro-1H-indol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions due to the electron-rich nature of the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Reduction: Reduction of the nitro group yields methyl 2-(6-amino-1H-indol-4-yl)acetate.

    Substitution: Electrophilic substitution reactions can yield various substituted indole derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(6-nitro-1H-indol-4-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(6-nitro-1H-indol-4-yl)acetate is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-nitro-1H-indol-4-yl)acetate is unique due to the presence of both a nitro group and a methyl ester group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 2-(6-nitro-1H-indol-4-yl)acetate

InChI

InChI=1S/C11H10N2O4/c1-17-11(14)5-7-4-8(13(15)16)6-10-9(7)2-3-12-10/h2-4,6,12H,5H2,1H3

InChI Key

VEXCSBIGFVZEFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2C=CNC2=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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